N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide
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Overview
Description
Molecular Structure Analysis
The presence of multiple aromatic rings (benzothiazole and triazole) likely contributes to the compound’s stability. The thioether and amide groups could be points of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .Scientific Research Applications
Heterocyclic Chemistry and Synthesis
The compound’s unique structure, combining benzothiazole, triazole, and benzamide moieties, makes it an intriguing candidate for heterocyclic chemistry. Researchers can explore its reactivity, functionalization, and potential as a building block for novel heterocyclic compounds. The catalyst-free microwave-assisted synthesis of benzoimidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles in green media demonstrates its versatility . This synthetic approach expands the toolbox for creating diverse heterocycles, which are essential in drug discovery and materials science.
Optoelectronics and Photophysics
The compound’s photophysical properties are worth investigating. For instance, 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH), a related structure, exhibits dual fluorescence (enol emission and keto emission) due to excited-state intramolecular proton transfer (ESIPT) in solution. In solid films, only one emission is observed. Understanding these phenomena can guide the design of optoelectronic materials and sensors . Researchers can explore how the compound’s structure influences its photoluminescence and charge transport properties.
Solvent Effects and Proton Transfer
The compound’s excited-state intramolecular proton transfer (ESIPT) reaction is influenced by solvent polarity. Investigating this phenomenon sheds light on its behavior in different environments. Researchers can explore how solvent interactions affect its electronic properties and stability. Such insights are valuable for designing molecular probes and analytical tools .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN6O4S2/c1-37-19-10-16(11-20(13-19)38-2)25(36)29-14-23-32-33-27(34(23)18-7-5-6-17(28)12-18)39-15-24(35)31-26-30-21-8-3-4-9-22(21)40-26/h3-13H,14-15H2,1-2H3,(H,29,36)(H,30,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMJDOYNZDZPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC5=CC=CC=C5S4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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